Fmoc-L-Ala(BCP)-OH

Description

Significance of Bicyclo[1.1.1]pentane (BCP) Moiety in Amino Acid Design

The bicyclo[1.1.1]pentane (BCP) moiety is a fascinating structural element in medicinal chemistry and chemical biology. It has emerged as an attractive bioisostere for para-substituted benzene (B151609) rings acs.orgnih.gov. Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties to produce similar biological effects. The BCP group mimics the geometry and substituent exit vectors of a benzene ring while offering potential benefits such as improved physicochemical properties, including better solubility, lower lipophilicity, and enhanced metabolic stability nih.govnih.goviris-biotech.de. This "escape from flatland" concept, moving away from planar aromatic rings to three-dimensional saturated scaffolds, can lead to improved pharmacokinetic profiles and allow access to new chemical space nih.gov.

Incorporating the BCP moiety into amino acid side chains, as seen in Fmoc-L-Ala(BCP)-OH, allows researchers to introduce these desirable properties into peptides and peptidomimetics. This can influence peptide conformation, stability against enzymatic degradation, and interactions with biological targets nih.goviris-biotech.de. For instance, BCP-containing amino acids have been explored as surrogates for phenyl-containing residues in peptide sequences iris-biotech.deiris-biotech.de.

Context of Fmoc-L-Amino Acids as Building Blocks in Modern Peptide Synthesis

Fmoc-L-amino acids are the cornerstone of modern solid-phase peptide synthesis (SPPS) nih.govaltabioscience.comuci.edu. SPPS is a stepwise method for assembling a peptide chain on an insoluble resin support, typically starting from the carboxyl terminus of the peptide nih.gov. The Fmoc group is used for temporary Nα-protection of incoming amino acids. Its key advantage lies in its lability to mild basic conditions, typically using a solution of piperidine (B6355638) in dimethylformamide (DMF), which allows for deprotection without cleaving the peptide from the resin or removing most side-chain protecting groups altabioscience.comuci.edunih.gov. This orthogonality to the acid-labile protecting groups commonly used for amino acid side chains is crucial for the synthesis of complex peptides, including those with post-translational modifications nih.govamazon.com.

The widespread availability of a diverse range of Fmoc-protected canonical and non-canonical amino acids, coupled with the amenability of Fmoc SPPS to automation, has made it the method of choice for the routine production of peptides in both academic and industrial settings altabioscience.comamazon.comlifetein.com. This compound fits into this framework as a specialized Fmoc-protected non-canonical amino acid that can be incorporated into peptide sequences using standard Fmoc SPPS protocols .

Overview of Academic Research Trajectories for this compound

Academic research involving this compound primarily focuses on its application in the synthesis of novel peptides and peptidomimetics with modified structural and biological properties. Researchers utilize this building block to explore the impact of the rigid BCP moiety on peptide conformation, proteolytic stability, and binding affinity to various biological targets.

The introduction of BCP-modified amino acids like this compound allows for the design of peptidomimetics that can potentially overcome some limitations of natural peptides, such as poor metabolic stability and unfavorable pharmacokinetic profiles iris-biotech.denih.gov. Studies may involve synthesizing peptide libraries incorporating this compound at different positions to systematically investigate the effects of the BCP substitution. Research trajectories include:

Design of Proteolytically Stable Peptides: The rigid and non-natural structure of the BCP moiety can shield adjacent peptide bonds from enzymatic cleavage, leading to increased stability in biological environments nih.gov.

Development of Novel Ligands and Inhibitors: Peptides incorporating BCP-modified amino acids can be explored as potential drug candidates with enhanced potency, selectivity, and pharmacokinetic properties acs.orgnih.govresearchgate.net.

Exploration of Structure-Activity Relationships (SAR): By systematically incorporating this compound and related BCP-containing amino acids into peptide sequences, researchers can gain insights into how the BCP moiety influences biological activity.

While specific detailed research findings directly citing this compound in published studies were not extensively detailed in the search results, the broader context of BCP-modified amino acids and the use of Fmoc-protected non-canonical amino acids in SPPS highlight the research potential of this compound nih.goviris-biotech.denih.gov. The synthesis and application of BCP-containing building blocks for medicinal chemistry have been reported, indicating ongoing academic interest in this area nih.gov.

Structure

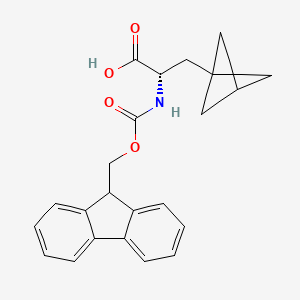

2D Structure

Properties

IUPAC Name |

(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-21(26)20(12-23-9-14(10-23)11-23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26)/t14?,20-,23?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJCOQFCQRLDIZ-UTHVCPNDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC1(C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Fmoc L Ala Bcp Oh

Synthetic Routes for BCP-Modified Alanine (B10760859) Derivatives

The construction of amino acids incorporating the BCP scaffold, such as the alanine derivative found in Fmoc-L-Ala(BCP)-OH, presents unique synthetic challenges. Several strategies have been developed to introduce the BCP moiety, often requiring specialized precursors and reaction conditions.

Strategies for Stereoselective BCP Moiety Introduction

Stereoselective synthesis is crucial for obtaining the desired L-configuration of the alanine derivative. While general methods for the stereoselective synthesis of β-branched α-amino acids exist, applying these to the introduction of the rigid BCP group requires specific adaptations. Approaches described in the literature for the stereoselective synthesis of chiral BCP α-amino acids include methods based on Strecker reactions followed by chiral resolution, and metal-catalyzed radical cross-coupling reactions. nih.govrsc.org For instance, a nickel-catalyzed radical cross-coupling between a redox-active ester and a chiral imine radical acceptor has been reported as a strategy to synthesize chiral BCP α-amino acids. rsc.org Another approach involves the use of chiral auxiliaries in Strecker-type amino acid synthesis, followed by oxidative cleavage of the auxiliary. rsc.org

Precursor Synthesis and Functionalization Protocols

The synthesis of BCP-modified alanine derivatives typically relies on appropriately functionalized BCP precursors. Bicyclo[1.1.1]pentane itself was first synthesized in the 1960s, and its chemistry experienced a breakthrough with the synthesis of [1.1.1]propellane, which serves as a common precursor for various BCP derivatives due to its strained central bond. rsc.org Functionalization of [1.1.1]propellane or pre-functionalized disubstituted BCPs allows for the introduction of the necessary groups for subsequent amino acid synthesis. For example, 1,3-difunctionalizations of [1.1.1]propellane with organometallic reagents, organoboronic esters, and electrophiles have been reported. researchgate.net Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is another important precursor, from which various BCP-containing building blocks, including amino acids, can be synthesized through gram-scale transformations. nih.gov

Homolytic Aromatic Alkylation Approaches for BCP Moiety Synthesis

Homolytic aromatic alkylation has emerged as a method for synthesizing BCP derivatives, which can then be elaborated into amino acids. This approach involves the generation of BCP radicals that can react with aromatic systems. A metal-free homolytic aromatic alkylation protocol has been developed for the synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine, a BCP derivative that can serve as a synthetic intermediate. rsc.orgresearchgate.net This method highlights the potential of radical-based chemistry for introducing the BCP core into various structures. researchgate.net

Fmoc Protecting Group Chemistry for this compound

The Fmoc group is widely used in peptide synthesis to protect the α-amino group of amino acids. wikipedia.org Its lability to mild bases allows for selective deprotection during solid-phase peptide synthesis (SPPS) without affecting acid-labile side-chain protecting groups or the linker to the resin. wikipedia.orgactivotec.comaltabioscience.com The introduction and removal of the Fmoc group in the context of BCP-modified alanine require careful consideration to ensure efficiency and minimize side reactions.

Optimization of Fmoc-Protection Efficiency and Selectivity

Fmoc protection of amino acids is typically carried out using reagents such as Fmoc-Cl or Fmoc-OSu under weakly basic conditions. While Fmoc-OSu is often preferred due to easier control and fewer side reactions compared to Fmoc-Cl, optimization of reaction conditions, including solvent, temperature, and the choice and concentration of base, is crucial for achieving high efficiency and selectivity. creative-peptides.com For instance, using a mixed solvent system of water and dioxane with sodium carbonate has been reported for the Fmoc protection of L-alanine. chemicalbook.com The stability of the Fmoc group can be influenced by tertiary amines, and its stability depends on the base concentration, solvent, and temperature. activotec.com

Mechanistic Studies of Side Product Formation During Fmoc-Protection (e.g., Fmoc-beta-Ala-OH)

Despite the widespread use of Fmoc protection, side reactions can occur, leading to impurities that can affect the purity of the final peptide product. researchgate.netcore.ac.ukresearchgate.net A well-documented side reaction, particularly when using Fmoc-OSu, is the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH derivatives. researchgate.netcore.ac.uknih.govresearchgate.net This impurity arises from a Lossen-type rearrangement involving Fmoc-OSu. researchgate.netnih.govresearchgate.net

The mechanism involves the attack of a nucleophile present in the reaction mixture on a carbonyl moiety of Fmoc-OSu, followed by a rearrangement that leads to the formation of the β-alanine structure. researchgate.netresearchgate.net This side reaction can occur during the preparation of Fmoc-amino acids and the resulting Fmoc-β-Ala-OH impurity can be incorporated into the growing peptide chain during SPPS, leading to unwanted peptide impurities. researchgate.netcore.ac.uk Studies have shown that the formation of Fmoc-β-Ala-OH is taking place during the protection of the amino acids rather than being present as a contaminant in commercial Fmoc-OSu. core.ac.uk

Methodologies for Impurity Control and Mitigation in Fmoc-Amino Acid Synthesis

The purity of Fmoc-protected amino acids, including this compound, is critical for successful peptide synthesis, especially in solid-phase peptide synthesis (SPPS), where impurities in building blocks can accumulate and lead to truncated or modified peptide sequences nih.gov. Impurities in Fmoc-amino acids can arise from various sources during their synthesis and handling.

Common impurities found in Fmoc-amino acid raw materials include dipeptides (e.g., Fmoc-Xaa-Xaa-OH) and free amino acids (H-Xaa-OH) nih.govfishersci.ca. Dipeptide impurities can form during the Fmoc protection step, particularly when using Fmoc-Cl as the protecting group reagent nih.govfishersci.ca. If not removed, these dipeptide impurities can be incorporated into the growing peptide chain, resulting in "endo-Xaa" impurities where an amino acid residue is repeated nih.gov. Free amino acid impurities can result from incomplete Fmoc protection or premature deprotection during storage or transportation nih.gov. Their presence can lead to the incorporation of unprotected amino acids into the peptide sequence nih.gov.

Another significant class of impurities is D-amino acids, which can form through racemization during synthesis or storage, particularly for amino acids prone to epimerization nih.gov. The presence of D-amino acid impurities can affect the biological activity of synthesized peptides nih.gov. Impurities such as Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH have also been identified, originating from the reagent Fmoc-OSu fishersci.cajkchemical.com.

Methodologies for controlling and mitigating these impurities in Fmoc-amino acid synthesis and during peptide synthesis include:

Raw Material Quality Control: Ensuring the high purity of starting materials, including the unprotected amino acid (L-cyclopropylalanine in the case of this compound) and the Fmoc-protecting reagent (Fmoc-Cl or Fmoc-OSu), is fundamental nih.govnih.govnih.govnih.gov. Using Fmoc-Xaa-OH raw materials synthesized from Fmoc-OSu generally results in fewer dipeptide impurities compared to those synthesized from Fmoc-Cl nih.gov.

Optimization of Synthesis Conditions: Careful control of reaction parameters such as temperature, time, and stoichiometry during the Fmoc protection step can minimize side reactions and impurity formation nih.gov.

Purification Techniques: Crystallization and chromatographic methods, such as HPLC, are employed to purify Fmoc-amino acids and remove impurities nih.govnih.gov. Purification of individual Fmoc-amino acids before peptide synthesis has been shown to significantly improve the purity of the final peptide product nih.gov.

In-process Controls: Monitoring reaction completion and reagent removal during peptide synthesis steps helps prevent the formation of deletion peptides and other impurities nih.govnih.gov. Incomplete Fmoc removal, for instance, can lead to the formation of des-Xaa impurities nih.gov.

Optimized Deprotection Conditions: The choice of base and solvent for Fmoc deprotection can influence impurity formation, such as diketopiperazine (DKP) formation, which is particularly prevalent with secondary amino acids like proline or when the C-terminal dipeptide is involved uni.lu. Using alternative deprotection solutions can reduce DKP formation uni.lu. Residual piperidine (B6355638) from the deprotection step, if not completely removed, can also lead to impurities nih.gov.

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

Orthogonal protecting group strategies are indispensable in the synthesis of complex molecules, particularly peptides, where multiple functional groups require temporary protection to ensure selective reactions occur at desired sites nih.govfishersci.be. Orthogonality refers to the ability to remove one protecting group selectively under conditions that leave other protecting groups intact fishersci.benih.gov. This allows for the sequential manipulation of different functional groups within the same molecule nih.gov.

In peptide synthesis, the most widely used orthogonal protecting group strategy is the Fmoc/tBu pair fishersci.benih.govwikipedia.org. The Fmoc group is typically used for the temporary protection of the α-amino group of each amino acid building block fishersci.benih.gov. It is labile to mild bases, most commonly piperidine, which removes the Fmoc group through a β-elimination mechanism nih.govwikipedia.orgnih.gov. This deprotection step is performed in each cycle of SPPS to liberate the amino group for coupling with the next protected amino acid fishersci.be.

Side-chain functional groups of amino acids (such as hydroxyls, carboxyls, amines, and amides) are protected with groups that are stable to the basic conditions used for Fmoc removal but can be cleaved simultaneously under different conditions, typically acidic conditions fishersci.benih.govwikipedia.org. Tert-butyl (tBu) based protecting groups are frequently used for side chains (e.g., Ser(tBu), Asp(OtBu), Glu(OtBu)) and are commonly removed using trifluoroacetic acid (TFA) fishersci.benih.gov. Other acid-labile protecting groups like trityl (Trt) are used for cysteine, histidine, asparagine, and glutamine side chains nih.govnih.gov.

This compound is integrated into this orthogonal strategy as an Fmoc-protected amino acid building block. In SPPS, the carboxyl group of the C-terminal amino acid is typically anchored to a solid support (resin), which serves as a permanent protecting group for the C-terminus during chain elongation fishersci.be. The Fmoc group on the α-amine of this compound is removed with a base to allow coupling to the growing peptide chain on the resin. The bicyclo[1.1.1]pentane (BCP) moiety in the side chain of β-cyclopropylalanine does not typically require a separate protecting group under standard Fmoc/tBu SPPS conditions, as it is generally stable to both the basic conditions of Fmoc removal and the acidic conditions used for side-chain deprotection and cleavage from the resin.

The orthogonality of the Fmoc/tBu strategy, facilitated by the distinct lability of the Fmoc group to base and the side-chain protecting groups and resin linker to acid, allows for the stepwise assembly of complex peptide sequences with precise control over the formation of peptide bonds and the integrity of labile side-chain functionalities nih.govfishersci.benih.gov. This is particularly important when incorporating unusual amino acids like β-cyclopropylalanine, ensuring its correct placement and stereochemistry within the peptide structure.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of Fmoc-amino acids, including this compound, and their use in peptide synthesis is an increasingly important area of research aimed at reducing the environmental impact of these processes wikipedia.orguni.lufishersci.co.uk. Traditional methods often involve the use of hazardous solvents and generate significant amounts of waste wikipedia.orgwikipedia.orgfishersci.co.ukcenmed.com.

Several green chemistry principles are relevant to the synthesis and use of this compound:

Prevention of Waste: Designing synthetic routes that minimize waste generation is a primary goal uni.lu. Optimizing reaction conditions and improving the purity of starting materials directly contribute to reducing downstream purification waste nih.govcenmed.com.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), commonly used in SPPS, with greener alternatives is a significant focus wikipedia.orgwikipedia.orguni.lufishersci.co.uk. Research is exploring the use of solvents such as 2-methyltetrahydrofuran, ethyl acetate, γ-valerolactone, and N-formylmorpholine in SPPS wikipedia.org. Water is considered an ideal green solvent, and methods for performing peptide synthesis in water using water-dispersible Fmoc-amino acid nanoparticles are being developed uni.lu.

Design for Energy Efficiency: Optimizing reaction temperatures and times can reduce energy consumption nih.gov. Microwave-assisted peptide synthesis, for example, can accelerate reactions and potentially improve energy efficiency .

Use of Renewable Feedstocks: While the synthesis of this compound starts with L-cyclopropylalanine, efforts in green chemistry also focus on developing sustainable sources for amino acids and other raw materials.

Catalysis: Utilizing catalytic methods can improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste.

Designing Safer Chemicals: Although this compound is a specific building block, the broader principle encourages the design of less toxic chemicals and reagents.

Atom Economy: Maximizing the incorporation of all atoms from the reagents into the final product reduces waste.

Specific to Fmoc-based synthesis, efforts include finding greener alternatives to piperidine for Fmoc deprotection, such as piperazine (B1678402) or 1-hydroxypiperidine, which may offer advantages in certain contexts nih.gov. The Fmoc strategy itself is considered inherently "friendlier" compared to the Boc strategy, which requires harsher acidic conditions for deprotection wikipedia.org.

Applications of Fmoc L Ala Bcp Oh in Advanced Peptide and Peptidomimetic Design

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for the chemical synthesis of peptides, enabling the stepwise assembly of a peptide chain on an insoluble solid support nih.govnih.govbiostars.org. The Fmoc strategy, which utilizes the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection, is widely employed due to its compatibility with a variety of side-chain protecting groups and relatively mild deprotection conditions using a base like piperidine (B6355638) fishersci.co.uknih.gov. Fmoc-L-Ala(BCP)-OH is integrated into peptide sequences using this established methodology.

Role as a Non-Proteinogenic Amino Acid Building Block

This compound functions as a non-proteinogenic amino acid building block in SPPS, allowing for the introduction of the rigid, non-aromatic BCP structure into peptide chains uni.lunih.govjkenterprises.com.pk. Non-proteinogenic amino acids are crucial for expanding the chemical space of peptides, enabling the design of molecules with enhanced or novel properties not achievable with the 20 standard amino acids nih.govnih.govbiostars.orgfishersci.be. The incorporation of this compound allows researchers to explore the impact of the BCP moiety on peptide conformation, stability, and interaction with biological targets. Studies have demonstrated the successful synthesis of both linear and cyclic peptides containing bicyclo[1.1.1]pentane amino acids using solid-phase techniques jkenterprises.com.pknih.govnih.govnih.gov.

Optimization of Coupling Conditions and Efficiency in SPPS

Efficient coupling of each amino acid residue is critical for the success of SPPS, particularly for longer or challenging sequences. Standard Fmoc chemistry typically involves the use of coupling reagents such as HBTU and a base like DIEA to facilitate amide bond formation nih.gov. When incorporating non-proteinogenic amino acids like this compound, optimization of coupling conditions may be necessary to ensure high yields and purity. While general SPPS protocols are often effective, the presence of bulky or sterically hindered side chains, such as the BCP group, can sometimes impact coupling efficiency nih.gov.

Research involving the synthesis of peptides containing bicyclo[1.1.1]pentane amino acids has utilized standard Fmoc solid-phase methods. For instance, in the synthesis of linear and cyclic hexapeptides, couplings were performed using 3 or 4 equivalents of Fmoc-amino acid derivatives, HBTU, and DIEA nih.gov. Efficient coupling is paramount to minimize the formation of deletion sequences, which can complicate purification and reduce the yield of the desired product nih.gov. Advances in SPPS technology, including optimized reagents and automated systems, contribute to improving coupling efficiency, even with challenging building blocks fishersci.beciteab.com.

Challenges and Innovations in Incorporating Bulky Side Chains into Peptide Sequences

Incorporating amino acids with bulky side chains, such as this compound, into peptide sequences during SPPS can present challenges. Steric hindrance around the alpha-carbon and the growing peptide chain can impede the coupling reaction, potentially leading to incomplete amino acid incorporation and the formation of truncated peptides nih.govnih.gov. Additionally, bulky and hydrophobic protecting groups on amino acids can limit their solubility in common SPPS solvents like DMF, further impacting coupling efficiency fishersci.be.

Studies on the synthesis of peptides containing bicyclo[1.1.1]pentane amino acids have noted that incorporating these sterically demanding derivatives can lead to lower yields, particularly when multiple such residues are in close proximity, likely due to steric congestion nih.gov. Innovations in SPPS, such as the development of improved resins with enhanced swelling properties in various solvents and the optimization of coupling reagents and protocols, aim to mitigate these challenges nih.govfishersci.be. Techniques like double coupling or the use of pseudoproline dipeptides can also be employed to improve the incorporation of difficult residues nih.gov. The development of automated flow-based SPPS approaches has also shown promise in improving efficiency and allowing the synthesis of longer and more complex peptides nih.govfishersci.be.

Engineering Modified Peptide Structures

The incorporation of non-proteinogenic amino acids like this compound is a key strategy in the engineering of modified peptide structures, leading to the development of peptidomimetics and constrained peptides with tailored properties.

Design of Peptidomimetics Featuring the BCP Moiety

Peptidomimetics are molecules designed to mimic the structural and functional properties of peptides while often possessing improved characteristics such as enhanced metabolic stability, altered bioavailability, and modulated target interaction jkenterprises.com.pkwikipedia.org. The BCP moiety, with its rigid, three-dimensional structure and capacity to serve as a bioisostere for phenyl rings, is a valuable tool in peptidomimetic design sci-toys.comwikipedia.org. By replacing a phenyl group in a lead peptide structure with a BCP moiety, researchers can investigate changes in binding affinity, selectivity, and pharmacokinetic properties nih.govwikipedia.org. This is particularly relevant in drug discovery, where the BCP group can offer a metabolically more stable alternative to aromatic rings, which are often prone to enzymatic oxidation nih.govsci-toys.com. The incorporation of BCP-containing amino acids allows for the creation of peptidomimetics that maintain the desired biological activity while overcoming limitations associated with their natural peptide counterparts.

Development of Constrained Peptide Architectures

Conformational flexibility is a characteristic of linear peptides that can limit their binding affinity and selectivity for specific biological targets. Introducing structural constraints can reduce this flexibility, pre-organizing the peptide into a bioactive conformation, thereby enhancing its potency and target specificity laballey.comjkenterprises.com.pk. This compound and other BCP-containing amino acids can contribute to the development of constrained peptide architectures. The rigid BCP moiety itself restricts the conformational freedom of the amino acid residue within the peptide chain. Furthermore, BCP-containing amino acids can be strategically incorporated to facilitate the formation of cyclic peptides or other constrained structures through various cyclization strategies during or after SPPS jkenterprises.com.pknih.govnih.gov. The synthesis of cyclic peptides incorporating bicyclo[1.1.1]pentane amino acids has been demonstrated, highlighting their utility in creating conformationally constrained molecules jkenterprises.com.pknih.govnih.gov. These constrained peptides and peptidomimetics featuring the BCP moiety hold promise in the development of novel therapeutics and research tools.

Influence of the BCP Moiety on Peptide Conformation and Stability

The incorporation of the bicyclo[1.1.1]pentane (BCP) moiety into peptide structures can significantly influence their conformation and stability. As a rigid, saturated hydrocarbon, the BCP group introduces steric constraints and reduces conformational flexibility compared to more traditional, flexible amino acid side chains. This rigidity can help to pre-organize peptide backbones into specific conformations, which may be beneficial for enhancing binding affinity and selectivity to target molecules. iris-biotech.de The BCP group's non-polar and bulky nature can also impact peptide self-assembly and interactions with biological membranes. Furthermore, replacing metabolically labile aromatic rings with the more stable BCP group can improve the in vivo half-life and metabolic stability of peptide-based therapeutics, as demonstrated in studies where BCP was used as a bioisosteric replacement for phenyl rings. iris-biotech.de

Incorporation into Triazolopeptides and Azapeptides

This compound, or the BCP-containing alanine (B10760859) residue, can be incorporated into modified peptide structures such as triazolopeptides and azapeptides. Triazolopeptides contain a triazole ring within the peptide backbone, often formed via click chemistry reactions. Azapeptides are peptidomimetics where an alpha-carbon atom of an amino acid is replaced by a nitrogen atom, resulting in a semicarbazide (B1199961) or related linkage. researchgate.netmdpi.com The incorporation of unconventional amino acids like BCP-substituted alanine into these modified backbones allows for the creation of peptidomimetics with altered conformational constraints, enhanced proteolytic stability, and modulated biological activity. researchgate.netmdpi.comdntb.gov.ua Fmoc-protected amino acids, including this compound, are commonly used building blocks in the synthesis of azapeptides and triazolopeptides, often via solid-phase synthesis techniques. biorxiv.org

Mechanistic Investigations and Advanced Analytical Characterization

Elucidation of Reaction Mechanisms Involving Fmoc-L-Ala(BCP)-OH

While specific detailed reaction mechanisms solely focused on this compound were not extensively detailed in the search results, the compound's structure suggests its primary application is as a building block in peptide synthesis, particularly within the Fmoc solid-phase peptide synthesis (SPPS) strategy sigmaaldrich.com. In this context, the key reactions involve the deprotection of the Fmoc group and the subsequent coupling of the amino acid to a growing peptide chain.

The Fmoc group is typically removed under basic conditions, commonly using piperidine (B6355638) in dimethylformamide (DMF) researchgate.net. This deprotection proceeds via a β-elimination mechanism, releasing dibenzofulvene and the free amine of the amino acid derivative. The free amine is then available for coupling with the activated carboxyl group of the next protected amino acid in the sequence, forming a peptide bond.

Spectroscopic and Chromatographic Characterization Methodologies

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula and structural identity of organic compounds like this compound. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion or characteristic fragment ions, allowing for the determination of the elemental composition. For this compound, with a molecular formula of C₂₃H₂₃NO₄ and a molecular weight of 377.43 g/mol advancedchemtech.comchemscene.com, HRMS would be used to verify the predicted monoisotopic mass (377.16272 Da) uni.lu. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be computed and potentially compared with experimental data obtained from techniques like ion mobility-mass spectrometry, providing additional structural information uni.lu. HRMS is also used in the characterization of ligands and other complex molecules in related chemical synthesis contexts google.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation (e.g., ¹³C-labeling studies)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the detailed chemical structure and conformational aspects of this compound. ¹H NMR provides information about the different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. The characteristic signals for the Fmoc group, the alanine (B10760859) backbone protons (alpha and beta), the carboxylic acid proton, the amine proton, and the protons of the BCP moiety would be expected in the ¹H NMR spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are highly sensitive to their electronic environment, allowing for the identification of different carbon types (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons, quaternary carbons). Analysis of the ¹³C NMR spectrum would confirm the presence of all expected carbon atoms in this compound.

Isotopic labeling, such as with ¹³C, can be particularly valuable for detailed structural and mechanistic studies using NMR. For example, Fmoc-L-Ala-OH labeled with ¹³C at specific positions (e.g., the carboxyl carbon or the methyl carbon) are commercially available sigmaaldrich.com. While specific ¹³C-labeling studies on this compound were not found, studies on related Fmoc-protected amino acids demonstrate the utility of ¹³C NMR for structural confirmation and analysis rsc.org. ¹³C labeling in conjunction with NMR can be used to study metabolic pathways, reaction mechanisms, and reaction kinetics .

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of this compound and for separating and quantifying potential impurities, including other isomers. Reversed-phase HPLC is commonly used for analyzing Fmoc-protected amino acids due to the hydrophobic nature of the Fmoc group. The method involves separating components based on their differential partitioning between a stationary phase and a mobile phase. UV detection is typically used, as the Fmoc group has a strong absorbance in the UV region (e.g., 220 nm) phenomenex.com.

HPLC analysis can provide a quantitative measure of the main product's purity by integrating the peak corresponding to this compound and comparing it to the total area of all detected peaks. Purity levels of >99% are often required for Fmoc-amino acids used in peptide synthesis cblpatras.grmerckmillipore.com. HPLC can also separate diastereomers if they are present as impurities.

Chiral HPLC for Enantiomeric and Diastereomeric Purity Assessment

Given that this compound contains a chiral center at the alpha-carbon of the alanine residue, assessing its enantiomeric purity is critical, especially for its use in the synthesis of stereochemically defined peptides. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the method of choice for separating enantiomers. By interacting differently with the two enantiomers, the CSP causes them to elute at different retention times, allowing for their separation and quantification.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling can complement experimental studies by providing insights into the electronic structure, conformation, stability, and reactivity of this compound at a molecular level. Techniques such as Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry, calculate electronic properties (e.g., molecular electrostatic potential, frontier molecular orbitals), and predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies). researchgate.net

Molecular mechanics and dynamics simulations can explore the conformational landscape of this compound and its interactions with solvents or other molecules, which can be relevant for understanding its behavior in solution or during solid-phase synthesis. novapublishers.com These computational approaches can help in understanding reaction mechanisms, predicting potential side products, and rationalizing experimental observations obtained from spectroscopic and chromatographic analyses. While specific computational studies on this compound were not highlighted in the search results, such methods are routinely applied to Fmoc-protected amino acids and peptide building blocks to gain a deeper understanding of their properties and behavior. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Specific research applying Density Functional Theory (DFT) to determine the electronic structure and predict the reactivity of this compound was not found in the provided search results. DFT is a quantum mechanical method commonly used to investigate the electronic properties, molecular geometry, and reaction pathways of molecules. Studies on other Fmoc-protected amino acids, such as Fmoc-L-glutamic acid 5-tert-butyl ester, have utilized DFT for geometry optimization and spectroscopic analysis. researchgate.net

Conformational Analysis and Energy Landscapes through In Silico Approaches

Comprehensive conformational analysis and the mapping of energy landscapes for this compound using in silico approaches were not detailed in the available search results. Conformational analysis is crucial for understanding the preferred three-dimensional arrangements of a molecule, which can influence its physical and chemical properties. While conformational studies have been reported for other protected amino acids and peptides, specific data for this compound was not found. researchgate.netunipd.it

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

Specific analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) for this compound was not present in the search results. MEP surfaces are used to visualize the charge distribution and potential sites for electrophilic and nucleophilic attack, while FMO analysis (HOMO and LUMO) provides insights into a molecule's reactivity and electronic transitions. These analyses have been applied to other Fmoc-protected amino acids in computational studies. researchgate.net

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Studies for Stability and Optical Properties

Research specifically detailing Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) studies for this compound to assess its stability and optical properties was not found. NBO analysis helps in understanding the bonding nature, charge transfer, and hyperconjugative interactions within a molecule, contributing to the assessment of its stability. NLO studies investigate a molecule's response to intense laser light and its potential applications in materials science. These types of studies have been conducted on other related compounds. researchgate.net

Investigation of Solvation Effects on Molecular Properties

Detailed investigations into the effects of solvation on the molecular properties of this compound were not available in the search results. Solvation can significantly influence a molecule's conformation, electronic structure, and reactivity in solution-phase reactions. Studies on other Fmoc-protected amino acids have explored solvation effects using computational models. researchgate.net

Biomedical and Materials Science Research Perspectives

Impact of BCP Moiety on Metabolic Stability and Bioavailability of Peptide Analogs

The incorporation of the BCP moiety into peptide analogs has shown promise in addressing the inherent limitations of peptides, such as their susceptibility to enzymatic degradation and rapid clearance, which result in short in vivo half-lives and low bioavailability. nih.gov, frontiersin.org, researchgate.net The BCP group can serve as an isosteric and biocompatible replacement for aromatic rings, influencing the metabolic fate of the modified peptide. iris-biotech.de

First-pass metabolism, particularly in the liver and intestine, significantly impacts the oral bioavailability of many drugs, including those containing functional groups like phenols, which are prone to rapid glucuronidation and sulfation. iris-biotech.de, dovepress.com, nih.gov, researchgate.net, researchgate.net, acs.org Research suggests that replacing such susceptible groups with the BCP moiety can drastically reduce the formation of glucuronide and sulfate (B86663) conjugates. iris-biotech.de This was demonstrated in studies where a BCP-modified analog of Resveratrol showed significantly reduced metabolite formation compared to the parent compound. iris-biotech.de This reduction in conjugation reactions contributes to improved metabolic stability.

Enhancing the in vivo half-life of peptide therapeutics is a critical goal to improve their efficacy and reduce the frequency of administration. Peptides are typically rapidly cleared by renal filtration and degraded by proteases. nih.gov, frontiersin.org, researchgate.net Chemical modifications are actively explored to improve their stability and pharmacokinetic profiles. frontiersin.org, researchgate.net, acs.org Strategies include conjugation with larger molecules like polyethylene (B3416737) glycol (PEG) or XTEN, or with albumin-binding moieties, to increase hydrodynamic size and reduce renal clearance while also potentially shielding from enzymatic degradation. nih.gov, frontiersin.org, nih.gov, unimi.it The incorporation of unnatural amino acids, such as those with Cα-substitutions like the BCP group in Fmoc-L-Ala(BCP)-OH, is another strategy employed to create peptide analogs with enhanced resistance to proteolytic cleavage, thereby improving metabolic stability and potentially extending their in vivo half-life. acs.org

Application in Advanced Materials and Nanotechnology

Investigation of Self-Assembly Processes and Hydrogel Formation with Fmoc-Modified Amino Acids

Self-assembly of low-molecular-weight gelators, including Fmoc-modified amino acids and short peptides, has been extensively studied for the creation of functional materials such as hydrogels guidetopharmacology.orgsci-toys.comfishersci.comnih.gov. The inherent hydrophobicity and aromaticity of the Fmoc group play a crucial role in driving the association of these building blocks through π-π stacking interactions guidetopharmacology.orgsci-toys.comnih.govfishersci.ca. Hydrogen bonding also contributes significantly to the stabilization of the resulting supramolecular structures sci-toys.comnih.gov.

While this compound specifically is not widely detailed in the provided search results regarding its self-assembly and hydrogel formation, research on related Fmoc-modified amino acids provides valuable context. For instance, Fmoc-L-alanine (Fmoc-Ala-OH), which lacks the BCP modification, has been shown to form distinct self-assembled structures. Studies have reported that Fmoc-Ala-OH can self-assemble into flower-like morphologies at different concentrations and temperatures.

The introduction of the BCP group in this compound is particularly interesting because bicyclo[1.1.1]pentane is recognized as a bioisostere for the phenyl ring. This suggests that this compound might exhibit self-assembly behaviors that share some characteristics with aromatic Fmoc-amino acids like Fmoc-phenylalanine (Fmoc-Phe), which are well-known hydrogelators guidetopharmacology.orgfishersci.comnih.govfishersci.ca. Fmoc-Phe self-assembles into nanofibrillar networks, and the nature and architecture of the amino acid building blocks significantly influence the properties of the resulting hydrogels fishersci.com. The BCP group, being rigid and lipophilic, could influence the balance of hydrophobic and hydrophilic interactions, as well as steric packing, thereby affecting the self-assembly kinetics, morphology, and the mechanical properties of any formed hydrogels or other supramolecular structures.

Co-assembly of different Fmoc-amino acids has also been explored as a strategy to tune the properties of self-assembled gels and overcome limitations observed with single components sci-toys.com. This approach could potentially be applied to this compound in combination with other amino acids or peptides to create novel co-assembled materials with tailored characteristics.

Research findings on the self-assembly of Fmoc-modified aliphatic amino acids, including Fmoc-Ala-OH, highlight the diverse morphologies that can be achieved under varying conditions.

| Compound | Concentration | Temperature | Observed Self-Assembled Structure | Source |

| Fmoc-Ala-OH | Low and High | Room Temp | Flower-like | |

| Fmoc-Ala-OH | Low and High | 70ºC | Flower-like | |

| Fmoc-Leu-OH | Low and High | Room Temp | Flower-like | |

| Fmoc-Leu-OH | Low and High | Heating | Small tube-like | |

| Fmoc-Ile-OH | Low and High | Room Temp | Fibre-like | |

| Fmoc-Ile-OH | Lower | Heating | Tube-like | |

| Fmoc-Ile-OH | Higher | Heating | Fibre-like | |

| Fmoc-Val-OH | Lower | Room Temp | Flower-like | |

| Fmoc-Val-OH | Higher | Room Temp | Fibre-like | |

| Fmoc-Val-OH | Low and High | Heating | Fibre-like |

These findings suggest that the specific side chain structure of the Fmoc-modified amino acid significantly impacts the resulting self-assembled morphology. Further investigation into how the BCP group in this compound influences these self-assembly pathways and the properties of any formed hydrogels would be a relevant area of research.

Emerging Research Directions and Future Perspectives for Fmoc L Ala Bcp Oh

Exploration in Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry and high-throughput screening (HTS) are powerful approaches for the rapid discovery of new compounds with desired biological activities imperial.ac.ukslideshare.net. Fmoc-L-Ala(BCP)-OH, as a modified amino acid building block, is well-suited for incorporation into combinatorial libraries synthesized via solid-phase peptide synthesis (SPPS) nih.govresearchgate.net. The ability to introduce the BCP moiety at specific positions within peptide sequences allows for the generation of diverse libraries with varied structural and physicochemical properties.

The three-dimensional nature and metabolic stability conferred by the BCP group can lead to the discovery of peptide mimetics or peptidomimetics with improved drug-like properties, such as enhanced membrane permeability and reduced susceptibility to enzymatic degradation pnas.orgbldpharm.com. HTS can then be employed to screen these libraries against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions, to identify novel lead compounds. slideshare.netnih.gov The integration of this compound into automated SPPS platforms facilitates the rapid synthesis of large libraries, accelerating the hit identification process in drug discovery. nih.govresearchgate.net

Development of Next-Generation Peptide-Based Bioconjugates

Peptide-based bioconjugates, which involve linking peptides to other molecules such as proteins, nucleic acids, polymers, or small molecules, are gaining prominence in areas like targeted drug delivery, diagnostics, and biomaterials nih.gov. The incorporation of this compound offers opportunities to develop next-generation bioconjugates with tailored properties.

Mechanistic Understanding of BCP Moiety Interactions within Biological Systems

While the BCP moiety is increasingly used as a bioisostere, a deeper mechanistic understanding of its interactions within complex biological systems is crucial for rational drug design. Research is needed to elucidate how the BCP group influences molecular recognition, binding affinity to targets, and interactions with biological membranes and metabolic enzymes.

Studies utilizing techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide detailed insights into the binding modes of BCP-containing peptides with their targets pnas.org. Investigating the metabolic fate of BCP-modified peptides is also important, as the saturated carbon atoms of the BCP ring are generally more stable to CYP450-mediated metabolism compared to aromatic rings, potentially leading to improved pharmacokinetic profiles bldpharm.com. Understanding how the three-dimensional structure of the BCP moiety affects solvation, desolvation, and interactions with the hydrophobic pockets of proteins will be key to designing more effective and selective therapeutics. pnas.org Research into the potential for the BCP group to engage in specific non-covalent interactions within biological environments, beyond simple steric or hydrophobic effects, is also an emerging area.

Sustainable Synthesis and Application of this compound in Pharmaceutical Development

The increasing demand for modified amino acids like this compound in pharmaceutical research and development necessitates the exploration of sustainable synthesis methods. Traditional synthetic routes to BCP derivatives can sometimes involve harsh conditions or require specialized reagents acs.org. Future research should focus on developing greener and more efficient synthetic strategies for producing this compound and related BCP-containing building blocks.

This could involve exploring biocatalytic approaches, flow chemistry techniques, or the use of more environmentally friendly solvents and reagents acs.org. Developing scalable and cost-effective synthesis methods is crucial for the broader application of this compound in pharmaceutical development, particularly for the synthesis of large quantities of BCP-modified peptides for preclinical and clinical studies nih.gov. Furthermore, research into the application of this compound in the development of various pharmaceutical modalities, beyond traditional peptides, such as peptidomimetics and small molecules incorporating the BCP scaffold, represents a significant future direction. The demonstrated ability of the BCP moiety to improve properties like solubility, permeability, and metabolic stability suggests its potential utility in a wide range of drug candidates pnas.orgbldpharm.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.